molecular formula C9H11BrN2O B2835234 (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol CAS No. 1264034-44-7

(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B2835234
CAS No.: 1264034-44-7
M. Wt: 243.104
InChI Key: WWHTZWXAZJJPRA-SSDOTTSWSA-N
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Description

®-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a bromopyridine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromopyridine and a suitable pyrrolidine derivative.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and carbonyl compounds.

    Substitution Reaction: The bromopyridine moiety is introduced through a substitution reaction, often using a halogenation reagent like N-bromosuccinimide (NBS).

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.

    1-(6-Chloropyridin-2-yl)pyrrolidin-3-ol: A similar compound with a chlorine atom instead of bromine.

    1-(6-Fluoropyridin-2-yl)pyrrolidin-3-ol: A similar compound with a fluorine atom instead of bromine.

Uniqueness

®-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of the bromopyridine moiety, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3R)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHTZWXAZJJPRA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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